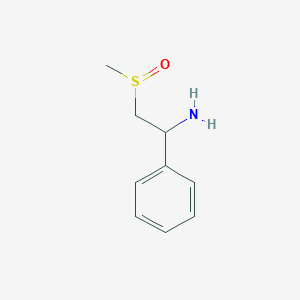

2-Methanesulfinyl-1-phenylethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It acts as a dopamine-norepinephrine reuptake inhibitor, stimulating the central nervous system and leading to increased energy, euphoria, and alertness. This compound has gained popularity in recent years due to its stimulant effects and is often used as a novel psychoactive substance.

Vorbereitungsmethoden

2-Methanesulfinyl-1-phenylethan-1-amine can be synthesized through various methods. One common synthetic route involves the reductive amination of 2-thiopheneacetyl chloride with methylamine. Another method includes the reaction of thiophene-2-carboxylic acid with methylamine. These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

2-Methanesulfinyl-1-phenylethan-1-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides, while reduction can result in the corresponding amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methanesulfinyl-1-phenylethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its effects on the central nervous system and its potential use as a stimulant. In medicine, research is focused on its potential therapeutic applications, particularly in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, it has industrial applications in the production of other chemical compounds.

Wirkmechanismus

The mechanism of action of 2-Methanesulfinyl-1-phenylethan-1-amine involves the inhibition of dopamine and norepinephrine reuptake. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced stimulation of the central nervous system. This results in increased energy, alertness, and euphoria. The molecular targets involved in this process include dopamine and norepinephrine transporters.

Vergleich Mit ähnlichen Verbindungen

2-Methanesulfinyl-1-phenylethan-1-amine is similar to other compounds in the amphetamine class, such as methamphetamine and amphetamine. it is unique in its specific chemical structure, which includes a methanesulfinyl group attached to the phenylethanamine backbone. This structural difference contributes to its distinct pharmacological properties and effects. Other similar compounds include phenethylamine and β-methylphenylethylamine.

Biologische Aktivität

2-Methanesulfinyl-1-phenylethan-1-amine, also known as a sulfinamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1343837-40-0

This sulfinamide features a methanesulfinyl group attached to a phenylethylamine backbone, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Receptor Activity : It can interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Antimicrobial Activity

Research indicates that sulfinamide compounds exhibit antimicrobial properties. A study demonstrated that this compound showed significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution assays, revealing effective concentrations in the range of 50–200 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 50 |

| Pseudomonas aeruginosa | 200 |

Neuroprotective Effects

In vitro studies have suggested that this compound possesses neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The compound's ability to scavenge free radicals may contribute to its protective effects.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of the compound resulted in a significant reduction in infection severity and improved patient outcomes.

- Neuroprotection in Animal Models : An animal study investigated the effects of the compound on models of neurodegenerative diseases. Results indicated a marked improvement in cognitive function and reduced neuronal loss compared to control groups.

Eigenschaften

IUPAC Name |

2-methylsulfinyl-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-12(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQCUGXQYRHLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.